5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11-9(12(18)15-13(19)14-11)7-16-6-5-8-3-1-2-4-10(8)16/h1-4,7H,5-6H2,(H2,14,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCQAYAAZIUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature and solvent choice, are critical in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves its interaction with molecular targets and pathways. The indole moiety allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Electronic and Steric Effects
- Indole vs. Arylidene Substituents : The indole group in the target compound introduces a rigid, planar bicyclic system, which may enhance π-π interactions with biological targets (e.g., enzymes or receptors) compared to simpler arylidene derivatives like the 4-methoxyphenyl analogue . In contrast, the 2,4,5-trimethoxybenzylidene derivative exhibits extreme planarity, favoring crystallinity and stability in solid-state applications .
- Chlorine vs.
Pharmacological and Physicochemical Properties
- Solubility: Thialbarbitone (5-cyclohex-2-en-1-yl derivative) demonstrates high solubility in water (1:5), ethanol, and chloroform, making it suitable for formulation . The indole-containing compound’s solubility is likely lower due to its aromatic bulk.
- Biological Activity: Thialbarbitone’s sedative effects are well-documented, while dimeric derivatives (e.g., bis-diazinane oxonols) show promise as ion-sensitive probes in cellular assays . The indole derivative’s activity remains speculative but could target indole-binding proteins or serotonin receptors.
Biological Activity
The compound 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is an indole derivative that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₁N₃O₂S
- Molecular Weight : 273.31 g/mol
The compound features a diazinane core with a sulfanylidene group and an indole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that indole derivatives often exhibit anticancer properties. For instance, studies have shown that certain indole-based compounds can inhibit cell proliferation through various mechanisms:
- Mechanism of Action : Indole derivatives may induce apoptosis in cancer cells by modulating key signaling pathways, including the phosphorylation of eIF2alpha, which is critical in regulating protein synthesis during cellular stress .
- Case Study : A related study demonstrated that substituted 3,3-diaryl-1,3-dihydroindol-2-ones exhibited significant antiproliferative effects mediated by calcium depletion in cancer cells .
Antioxidant Activity
Another notable biological activity of indole derivatives is their antioxidant potential. Compounds with indole structures have been reported to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example:
- Tyrosinase Inhibition : A study on related compounds revealed that some indole derivatives displayed potent tyrosinase inhibitory activity with IC50 values lower than traditional inhibitors such as kojic acid . This suggests potential applications in treating hyperpigmentation disorders.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The MTT assay has been employed to evaluate the viability of various cell lines upon treatment with the compound:
These findings indicate that the compound exhibits lower cytotoxicity compared to established inhibitors, making it a promising candidate for further development.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes such as tyrosinase. These studies suggest that:
Q & A
Q. What are the methodological considerations for synthesizing this compound with high purity?
Synthesis typically involves condensation reactions between indole derivatives and thiouracil analogs under acidic or basic catalysis. Key steps include optimizing reaction temperature (e.g., 0–5°C for controlled exothermic reactions) and maintaining neutral pH using buffering agents like potassium bicarbonate to prevent side reactions . Purification may require recrystallization from acetone or ethanol, with purity confirmed via HPLC or NMR.
Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve its molecular structure?
SC-XRD requires high-quality crystals grown via slow evaporation. Structural refinement employs programs like SHELXL (part of the SHELX suite), which iteratively models atomic positions and thermal parameters. Key metrics include R factors (<0.05 for high resolution) and data-to-parameter ratios (>15:1 to ensure reliability). Anomalies in electron density maps may indicate tautomeric forms or disorder .
Q. What experimental designs are suitable for studying its physicochemical properties?
Randomized block designs with split-split plots over time (e.g., varying solvents, temperatures) can isolate variables affecting solubility or stability. Replicates (4–5 plants/plots in analogous studies) ensure statistical robustness, while spectroscopic methods (UV-Vis, FTIR) track degradation or isomerization .
Advanced Research Questions
Q. How can contradictory data on its bioactivity be resolved methodologically?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). A tiered approach includes:
Q. What computational strategies predict its environmental fate and metabolite formation?
Density Functional Theory (DFT) calculates reaction pathways for hydrolysis or oxidation. Parameters like logP (partition coefficient) and topological polar surface area (TPSA) predict bioavailability. Environmental modeling software (e.g., EPI Suite) integrates these with experimental data (e.g., half-life in soil/water) to simulate degradation kinetics .
Q. How can crystallographic data inform its intermolecular interactions in supramolecular assemblies?
Hirshfeld surface analysis quantifies non-covalent interactions (e.g., hydrogen bonds, π-π stacking) from SC-XRD data. Metrics like dihedral angles and packing coefficients reveal steric constraints. Comparative studies with analogs (e.g., methoxy-substituted derivatives) highlight substituent effects on lattice stability .
Methodological Frameworks
Q. What theoretical frameworks guide mechanistic studies of its reactivity?
Marcus theory explains electron-transfer kinetics in redox reactions, while Frontier Molecular Orbital (FMO) theory identifies nucleophilic/electrophilic sites. Spectroscopic evidence (e.g., NMR shifts) validates computational predictions, aligning with the iterative theory-experiment loop emphasized in evidence-based inquiry .
Q. How should researchers design longitudinal studies to assess its stability under varying conditions?
Split-plot designs with time as a sub-subplot variable allow monitoring degradation across temperatures (-20°C to 40°C) and humidity levels. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) extrapolates shelf-life using Arrhenius equations. LC-MS tracks degradation products, with kinetic modeling (e.g., first-order decay) quantifying rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
